ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound belonging to the class of indeno[1,2-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multi-component reactions involving indane-1,3-dione, phenylhydrazine hydrochloride, and ethyl acetoacetate. The reaction typically proceeds under acidic conditions and refluxing temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The reactions yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its mechanisms of action and potential therapeutic applications.
Medicine: Due to its biological activity, ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate is being investigated for its use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its structure allows it to bind to enzymes and receptors, modulating their activity and leading to biological responses. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
4-(4-N,N-Dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Uniqueness: Ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate stands out due to its specific structural features and the presence of the phenyl group, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and biological properties that make it suitable for various applications.
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-4-phenyl-4,4a-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-3-26-22(25)17-13(2)23-20-15-11-7-8-12-16(15)21(24)19(20)18(17)14-9-5-4-6-10-14/h4-12,18-19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSZNOMGYWBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(C1C3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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